molecular formula C13H22BN3O3 B6271740 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole CAS No. 1415312-45-6

2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No.: B6271740
CAS No.: 1415312-45-6
M. Wt: 279.1
InChI Key:
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Description

2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a complex organic compound that features a triazole ring substituted with an oxan-2-yl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction, between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Oxan-2-yl Group: The oxan-2-yl group can be introduced through nucleophilic substitution reactions, where an appropriate oxirane (epoxide) is reacted with the triazole intermediate.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves the use of boronic acid derivatives or boronate esters, which can be coupled to the triazole ring using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper(I) salts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The exact pathways and targets depend on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxan-2-yl)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
  • 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

2-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BN3O3/c1-12(2)13(3,4)20-14(19-12)10-9-15-17(16-10)11-7-5-6-8-18-11/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKRDFOUAYHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415312-45-6
Record name 2-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole
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